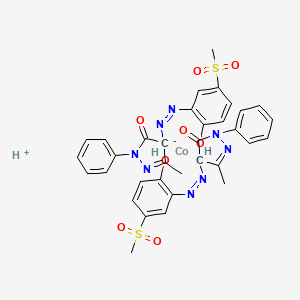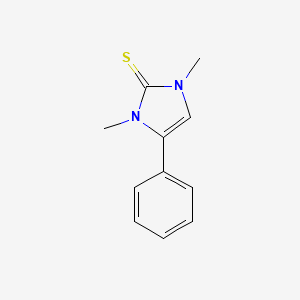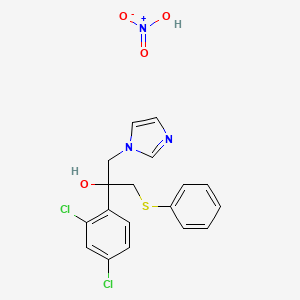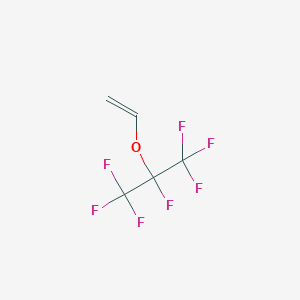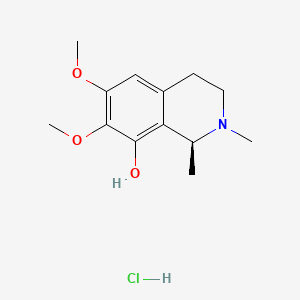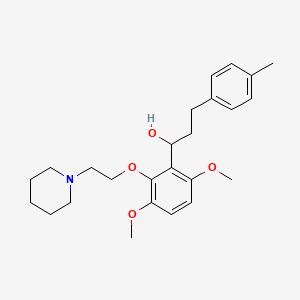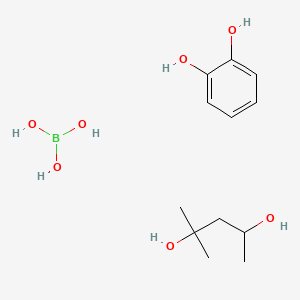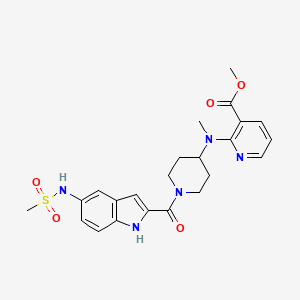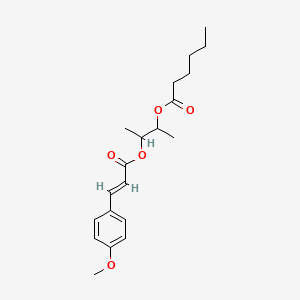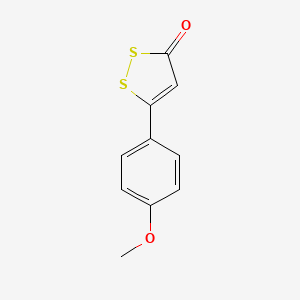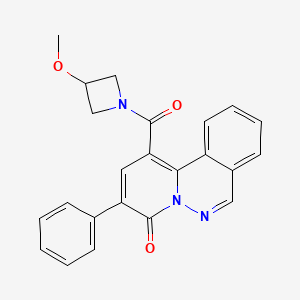
Azetidine, 3-methoxy-1-((4-oxo-3-phenyl-4H-pyrido(2,1-a)phthalazin-1-yl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 3-methoxy-1-((4-oxo-3-phenyl-4H-pyrido(2,1-a)phthalazin-1-yl)carbonyl)- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidine derivatives typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition to yield functionalized azetidines .
Industrial Production Methods
Industrial production of azetidine derivatives often employs catalytic processes such as the Suzuki–Miyaura cross-coupling reaction. This method allows for the efficient synthesis of functionalized azetidines by coupling brominated pyrazole–azetidine hybrids with boronic acids .
Analyse Des Réactions Chimiques
Types of Reactions
Azetidine derivatives undergo various types of chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines typically yields N-oxides, while reduction results in amines .
Applications De Recherche Scientifique
Azetidine derivatives have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of azetidine derivatives involves their ability to undergo ring-opening polymerization, which is driven by the ring strain of the four-membered azetidine ring. This polymerization process can be initiated by anionic or cationic mechanisms, leading to the formation of polyamines with various structures . The molecular targets and pathways involved depend on the specific application of the compound, such as its interaction with bacterial cell walls in the case of antimicrobial activity .
Comparaison Avec Des Composés Similaires
Azetidine derivatives can be compared with other nitrogen-containing heterocycles, such as aziridines and oxetanes:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
The uniqueness of azetidine derivatives lies in their balance of ring strain and stability, which allows for controlled reactivity and diverse applications in various fields .
Similar Compounds
- Aziridines
- Oxetanes
- Pyrrolidines
These compounds share structural similarities with azetidines but differ in their ring size, heteroatom, and reactivity profiles .
Propriétés
Numéro CAS |
110924-78-2 |
|---|---|
Formule moléculaire |
C23H19N3O3 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
1-(3-methoxyazetidine-1-carbonyl)-3-phenylpyrido[2,1-a]phthalazin-4-one |
InChI |
InChI=1S/C23H19N3O3/c1-29-17-13-25(14-17)22(27)20-11-19(15-7-3-2-4-8-15)23(28)26-21(20)18-10-6-5-9-16(18)12-24-26/h2-12,17H,13-14H2,1H3 |
Clé InChI |
GGIDEHNEDOQHCT-UHFFFAOYSA-N |
SMILES canonique |
COC1CN(C1)C(=O)C2=C3C4=CC=CC=C4C=NN3C(=O)C(=C2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


